

# An In-depth Technical Guide to Chlorophenol Red: Structure and Synthesis

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## Compound of Interest

Compound Name: Chlorophenol red

Cat. No.: B1198410

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **chlorophenol red**. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this vital pH indicator.

## Chemical Structure and Identification

**Chlorophenol red**, systematically named 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ<sup>6</sup>-benzoxathiol-3-yl]phenol, is a sulfonephthalein dye.<sup>[1]</sup> Its structure is characterized by a central sulfur-containing heterocyclic ring system derived from o-sulfobenzoic acid, to which two 2-chlorophenol moieties are attached.

The key identifiers for **chlorophenol red** are summarized in the table below:

Identifier	Value
CAS Number	4430-20-0
Molecular Formula	C <sub>19</sub> H <sub>12</sub> Cl <sub>2</sub> O <sub>5</sub> S
Molecular Weight	423.27 g/mol
IUPAC Name	2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ <sup>6</sup> -benzoxathiol-3-yl]phenol[1]
SMILES	<chem>C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O)Cl</chem> [2]
InChI Key	WWAABJGNHFGXSJ-UHFFFAOYSA-N[2]

## Physicochemical and Spectroscopic Properties

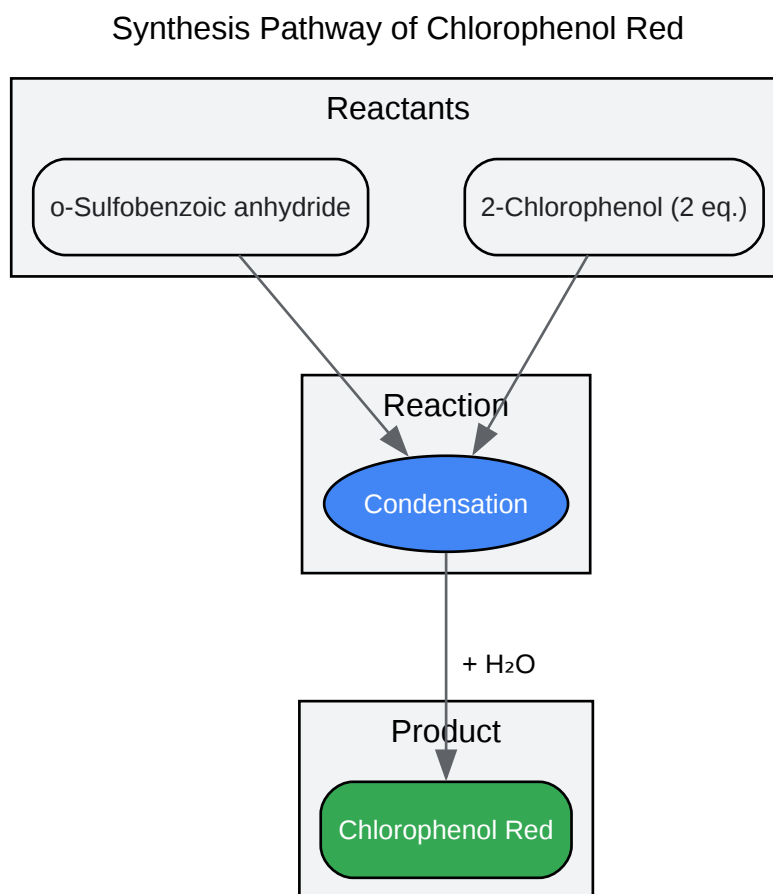
**Chlorophenol red** is a reddish-brown to green or brown powder.[3] It is sparingly soluble in water but soluble in ethanol.[3] As a pH indicator, it exhibits a distinct color change from yellow in acidic solutions to violet in basic solutions over a pH range of 5.4 to 6.8.[2]

Property	Value
Appearance	Reddish-brown to green or brown powder[3]
Melting Point	261 °C
pH Indicator Range	5.4 - 6.8[2]
Color in Acidic Solution	Yellow
Color in Basic Solution	Violet
λ <sub>max</sub>	572 nm[2]

## Synthesis Pathway

The synthesis of **chlorophenol red** is achieved through the condensation reaction of one equivalent of o-sulfobenzoic anhydride with two equivalents of 2-chlorophenol. This reaction is

typically acid-catalyzed and involves heating to drive the dehydration process.



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Caption: Synthesis of **Chlorophenol Red** from its precursors.

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **chlorophenol red** is not readily available in contemporary literature, a general procedure for the synthesis of sulfonephthalein dyes can be adapted. The following protocols are based on established methods for similar compounds.

## Classical Synthesis Method

This method involves the direct condensation of the reactants with a dehydrating agent.

Materials:

- o-Sulfobenzoic anhydride
- 2-Chlorophenol
- Anhydrous zinc chloride (or another suitable dehydrating agent)
- Glacial acetic acid (for purification)

#### Procedure:

- In a round-bottom flask, combine one molar equivalent of o-sulfobenzoic anhydride with two molar equivalents of 2-chlorophenol.
- Add a catalytic amount of anhydrous zinc chloride to the mixture.
- Heat the reaction mixture to 135-140°C with constant stirring for several hours. The progress of the reaction can be monitored by observing a color change.
- After the reaction is complete, allow the mixture to cool.
- The crude product can be purified by recrystallization from glacial acetic acid.[3]

## Microwave-Assisted Synthesis

A more modern and efficient approach utilizes microwave irradiation to drive the reaction.

#### Materials:

- o-Sulfobenzoic anhydride
- 2-Chlorophenol
- Concentrated sulfuric acid (catalyst)
- Microwave synthesizer
- Ethanol (for purification)

#### Procedure:

- In a microwave-safe reaction vessel, combine one molar equivalent of o-sulfobenzoic anhydride and two molar equivalents of 2-chlorophenol.
- Add a few drops of concentrated sulfuric acid as a catalyst.
- Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 300-500 W) for a short duration (e.g., 5-15 minutes).
- After cooling, the crude product is precipitated.
- Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

## Data Presentation

The following table summarizes the key quantitative data related to **chlorophenol red**.

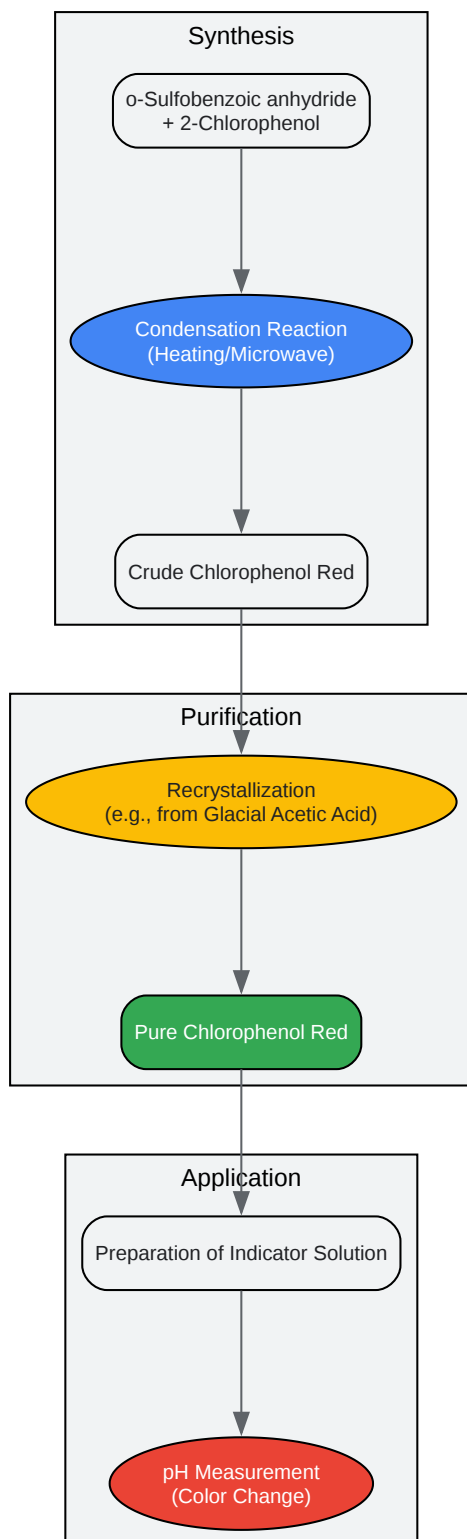
Data Type	Value	Reference
Molecular Weight	423.27 g/mol	[3]
Melting Point	261 °C	
pH Transition Range	5.4 - 6.8	[2]
$\lambda_{\text{max}}$	572 nm	[2]

Note: Detailed quantitative data such as reaction yields for specific synthesis protocols are not consistently reported in the available literature.

## Logical Relationships and Experimental Workflow

The synthesis and application of **chlorophenol red** follow a logical workflow from starting materials to its use as an indicator.

## Chlorophenol Red: From Synthesis to Application

[Click to download full resolution via product page](#)Caption: Workflow from synthesis to application of **Chlorophenol Red**.

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## References

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- 2. Chlorophenol red - Wikipedia [en.wikipedia.org]
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